Tri(butyl)vinyltin
Description
Overview of Organotin Compounds in Modern Synthetic Methodologies
Organotin compounds, or stannanes, are a class of organometallic compounds containing at least one tin-carbon bond. wikipedia.org Since the discovery of the first organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland in 1849, this area of chemistry has expanded significantly. wikipedia.org In modern organic synthesis, organotin reagents are crucial for creating new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, natural products, and materials for drug discovery.
The most prominent application of organotin compounds is in the Stille cross-coupling reaction. This reaction, first reported in the late 1970s, involves the coupling of an organotin compound with an organic electrophile, such as an organic halide or triflate, catalyzed by a palladium complex. researchgate.netresearchgate.net The versatility of the Stille reaction is a key reason for its widespread use; it is tolerant of a wide variety of functional groups, and the organotin reagents themselves are generally stable to air and moisture. researchgate.net Beyond the Stille reaction, organotin compounds are used as stabilizers in polyvinyl chloride (PVC), catalysts for polyurethane formation, and in the vulcanization of silicones. wikipedia.orglupinepublishers.com
Historical Context and Evolution of Tri(butyl)vinyltin as a Key Reagent
The development of this compound as a go-to reagent is linked to the evolution of cross-coupling chemistry. Early work in this area often utilized vinyl trimethyltin (B158744) as the source of the vinyl group. wikipedia.org However, due to the high toxicity associated with trimethyltin compounds, chemists sought safer alternatives. wikipedia.org this compound emerged as a suitable replacement, offering similar reactivity with reduced handling risks.
The synthesis of this compound can be achieved through several methods. A common laboratory preparation involves the reaction of a Grignard reagent, specifically vinylmagnesium bromide, with tributyltin chloride. wikipedia.orgchemicalbook.com Another synthetic route is the hydrostannylation of acetylene (B1199291) using tributyltin hydride. wikipedia.org The commercial availability of this compound has further cemented its position as a staple reagent in research laboratories. wikipedia.org Its adoption has been driven by its effectiveness in providing a vinyl anion equivalent for the synthesis of complex molecules. smolecule.comwikipedia.org
Defining the Academic Research Landscape for this compound
The current academic research landscape for this compound is dominated by its application in palladium-catalyzed cross-coupling reactions to form C-C bonds. It serves as a vinyl nucleophile that reacts with various organic electrophiles. chemicalbook.com
Key Research Applications:
Stille Coupling Reactions: This remains the primary application. This compound is extensively used to couple with aryl and vinyl halides or triflates, providing a reliable method for synthesizing styrenes, dienes, and other vinylated compounds. smolecule.com For instance, it has been used to synthesize dimethyl 7-vinylindole-2,3-dicarboxylate. The general scheme for a Stille coupling involving this compound is:
Bu₃SnCH=CH₂ + R-X + Pd(0) catalyst → R-CH=CH₂ + Bu₃SnX smolecule.com
Synthesis of Complex Molecules: Researchers utilize this compound as a building block in the total synthesis of natural products and other complex organic molecules. Its ability to introduce a vinyl group under relatively mild conditions is highly advantageous.
Materials Science and Polymer Chemistry: The vinyl group in this compound can participate in polymerization reactions. This has led to its use in creating conjugated polymers, such as poly(1,4-phenylene-vinylenes) (PPVs), which have potential applications in organic electronics and optoelectronic devices. It can also act as a chain transfer agent in some radical polymerization processes. smolecule.com
Selected Applications of this compound in Research
| Application Area | Specific Use | Source |
|---|---|---|
| Organic Synthesis | Vinyl nucleophile for reactions with bromoacetylenes and bromoaromatics. | chemicalbook.com |
| Organic Synthesis | Reagent in the palladium-catalyzed synthesis of allyl and benzyl (B1604629) ethers. | chemicalbook.comchemicalbull.com |
| Polymer Synthesis | Used to synthesize poly(1,4-phenylene-vinylenes) (PPVs) by reacting with dihalobenzenes. | |
| Natural Product Synthesis | Key step in the formation of complex molecular architectures via Stille coupling. | msu.edu |
The continued study of the Stille reaction also seeks to improve its efficiency and environmental footprint. Research into protocols that are catalytic in tin aims to reduce the amount of organostannane waste generated, which is a long-standing issue associated with these reactions. msu.edu
Properties
Molecular Formula |
C14H27Sn |
|---|---|
Molecular Weight |
314.07 g/mol |
InChI |
InChI=1S/C14H27.Sn/c1-4-7-10-13-14(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3; |
InChI Key |
SHPQVJNNBXMZRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(CCCC)[Sn])CCCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Preparative Routes for Tri Butyl Vinyltin
Laboratory-Scale Synthesis Techniques
Laboratory-scale preparations of tri(butyl)vinyltin primarily involve Grignard reagent-based reactions and hydrostannylation of alkynes.
One of the most widely documented methods for synthesizing this compound involves the reaction of vinylmagnesium bromide with tributyltin chloride. wikipedia.orgsmolecule.comguidechem.comchemicalbook.com This nucleophilic substitution proceeds under anhydrous conditions, typically in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, and requires careful temperature control, often between -78°C and 0°C, to minimize undesirable side reactions such as Wurtz-type coupling.
The general reaction can be represented as: CH₂=CHMgBr + Bu₃SnCl → Bu₃SnCH=CH₂ + MgBrCl
Key parameters for this method include:
Stoichiometry : A 1:1 molar ratio of tributyltin chloride to vinylmagnesium bromide is generally employed, though a slight excess of the Grignard reagent (1.1–1.2 equivalents) can ensure complete conversion of the tin precursor.
Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) are preferred, maintained under an inert atmosphere (nitrogen or argon).
Temperature : Low temperatures (-78°C to 0°C) are crucial to mitigate side reactions.
Workup : The reaction mixture is typically quenched with an aqueous solution of ammonium (B1175870) chloride, followed by extraction with nonpolar solvents (e.g., hexane) and drying. Subsequent distillation can yield the product with high purity.
Table 1: Grignard Method Performance Metrics
| Parameter | Value |
| Yield | 75–85% |
| Purity (post-distillation) | 90–95% |
| Reaction Time | 4–6 hours |
An alternative laboratory method for the synthesis of this compound is the hydrostannylation of acetylene (B1199291) (ethyne) using tributyltin hydride (Bu₃SnH). wikipedia.orgsmolecule.com This process is typically radical-mediated, often initiated by radical initiators such as azobisisobutyronitrile (AIBN) or UV light, which generate tin-centered radicals. The addition of the tributyltin hydride to acetylene exhibits anti-Markovnikov regioselectivity, favoring the formation of the vinyltin (B8441512) product.
The reaction can be summarized as: Bu₃SnH + HC≡CH → Bu₃SnCH=CH₂
Challenges in this method include the potential for competing polymerization of acetylene, which can be suppressed by maintaining low acetylene concentrations and vigorous stirring. Yield optimization often involves using an excess of tributyltin hydride (e.g., 1.5 equivalents) to drive the reaction to completion. Solvents like benzene (B151609) or toluene (B28343) at reflux temperatures (around 80°C) are commonly used.
Table 2: Hydrostannylation Method Performance Metrics
| Parameter | Value |
| Yield | 60–70% |
| Purity (post-distillation) | 85–90% |
| Reaction Time | 8–12 hours |
Industrial Synthesis Perspectives and Chemical Considerations
Industrial production of this compound often relies on the efficient synthesis of its precursors and a comparative analysis of the various methodologies for scalability and cost-effectiveness.
Given that the Grignard method is a primary route for this compound, the industrial synthesis of tributyltin chloride (Bu₃SnCl) is critical. Tributyltin chloride is produced industrially through the reaction of tin-sodium alloys with butyl chloride under elevated temperature and pressure conditions. A patent (US2852543A) describes this process: 4 NaSn + 3 C₄H₉Cl → Bu₃SnCl + NaCl + Sn
Key industrial process parameters for tributyltin chloride synthesis include:
Temperature : Reactions are typically conducted at 140–160°C under autogenous pressure (3–15 atm).
Alloy Composition : Sodium-tin alloys with 10–30% sodium are used to enhance reactivity.
Agitation : High-shear mixing is employed to prevent passivation caused by sodium chloride byproducts.
Table 3: Tributyltin Chloride Synthesis Metrics
| Parameter | Value |
| Tin Conversion | 50–60% |
| Purity | 80–85% |
| Reaction Time | 2–5 hours |
A comparative analysis of the Grignard and hydrostannylation methods, alongside the industrial precursor route, highlights their respective strengths and limitations:
Table 4: Comparative Analysis of this compound Preparation Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
| Grignard Reagent | High | High | Excellent | Moderate |
| Hydrostannylation | Moderate | Moderate | Limited | Low |
| Industrial Bu₃SnCl Precursor | N/A | Moderate | Excellent | High |
The Grignard method is generally preferred for laboratory-scale synthesis due to its high yield and purity, though it requires stringent anhydrous conditions. Hydrostannylation, while viable, is limited by the toxicity of radical initiators and typically offers lower efficiency. The industrial production of tributyltin chloride, while crucial for cost-effective large-scale synthesis, generates significant tin waste, which is a consideration for process sustainability.
Innovative and Specialized Synthetic Approaches
Recent advancements in organotin chemistry have explored innovative approaches for the in situ generation and utilization of vinylstannanes, aiming to improve efficiency and reduce the handling of stoichiometric amounts of tin reagents. One such approach involves the use of fluoride-catalyzed silane (B1218182) reductions of tin halides to generate tributyltin hydride in situ for hydrostannylation reactions. msu.edu For instance, combinations like Bu₃SnCl/polymethylhydrosiloxane (PMHS)/aqueous potassium fluoride (B91410) (KF) or tributyltin fluoride/PMHS/catalytic tetrabutylammonium (B224687) fluoride (TBAF) can serve as in situ sources of tributyltin hydride for both free radical and palladium-catalyzed hydrostannylation reactions. msu.edu These methods have demonstrated tolerance to various functional groups and can enable reactions with substoichiometric quantities of tin hydride, potentially offering higher yields and improved isomeric ratios compared to traditional methods. msu.edu
Another area of innovation involves one-pot tandem palladium-catalyzed hydrostannylation/Stille coupling protocols, where organotin hydride undergoes in situ vinyltin generation and cross-coupling, with the organotin halide byproduct being regenerated back to the hydride. msu.edu This approach can significantly reduce the tin requirement while maintaining good yields for Stille products. msu.edu Molybdenum-catalyzed hydrostannation of alkynes has also been investigated, offering regioselective addition of tributyltin hydride to terminal alkynes, particularly those bearing electron-withdrawing groups. researchgate.net Slow addition of tributyltin hydride and microwave irradiation have been shown to influence yield and regioselectivity in these molybdenum-catalyzed reactions. researchgate.net
In Situ Generation of Tributyltin Hydride for Vinylation Reactions
Tributyltin hydride (Bu₃SnH) is a widely utilized reagent in organic synthesis, particularly in radical reactions and hydrostannylation processes. Its in situ generation is often preferred due to its sensitivity to air and moisture, and its potential for spontaneous decomposition ucl.ac.ukacs.org. Generating it directly within the reaction mixture can enhance efficiency and safety.
Several methodologies exist for the in situ generation of tributyltin hydride:
From Bis(tributyltin) Oxide : Tributyltin hydride can be prepared from bis(tributyltin) oxide ((Bu₃Sn)₂O) through reduction ucl.ac.uk. This method offers a practical route to the hydride.
Reduction of Tributyltin Halides : Tributyltin halides, such as tributyltin chloride (Bu₃SnCl), can be reduced to the corresponding hydride using various reducing agents acs.org. Early protocols involved lithium aluminum hydride (LiAlH₄) acs.org. Subsequent modifications demonstrated the effectiveness of sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaCNBH₃) as reducing agents acs.org. While sodium borohydride typically shows no reaction with chlorides in diethyl ether or THF, its reactivity increases significantly in solvents like monoglyme or diglyme, leading to instantaneous reduction and isolation of the hydride by distillation ucl.ac.uk.
Using Poly(methylhydrosiloxane) (B7799882) : A convenient and cost-effective laboratory preparation involves heating an organotin oxide with poly(methylhydrosiloxane) (PMHS) ucl.ac.uk. PMHS, an involatile oil and a by-product from silicone precursor manufacturing, allows for the distillation of the generated tin hydride ucl.ac.uk.
The in situ generation of tributyltin hydride is particularly relevant for vinylation reactions, such as the hydrostannylation of alkynes. In these reactions, the generated tributyltin hydride adds across a carbon-carbon triple bond, leading to the formation of vinyltin compounds like this compound smolecule.comwikipedia.orgucl.ac.ukresearchgate.net. This approach leverages the high reactivity of the freshly generated hydride, facilitating the controlled introduction of vinyl groups into organic substrates. Molybdenum-catalyzed hydrostannation of terminal alkynes, for instance, can utilize in situ generated organotin hydrides to achieve high regioselectivity researchgate.net.
Mechanistic Elucidations of Tri Butyl Vinyltin Reactivity
Radical-Mediated Reaction Mechanisms
Exploration of Homolytic Substitution Processes
Tri(butyl)vinyltin is known to participate in radical reactions . The broader class of organotin hydrides, which includes tributyltin hydride, are effective radical reducing agents, a property attributed to the inherent weakness of the tin-hydrogen bond . In the context of organotin chemistry, homolytic substitution at a tin center, involving the displacement of a hydrogen atom by a tin radical, has been observed in the reactions of dibutyltin (B87310) hydrides, proceeding via a radical chain process ucl.ac.ukucl.ac.uk. This principle underscores the propensity of tin-centered species to engage in homolytic pathways.
Further evidence of homolytic processes involving tin compounds is seen in UV-catalyzed reactions. For instance, the reactions of trialkylvinyltin compounds, including tributylvinyltin, with hydrogen sulfide (B99878) or thiolacetic acid, lead to the formation of adducts bme.hu. In these reactions, the thiyl radical preferentially attacks the beta-carbon atom of the double bond, highlighting a regioselective homolytic addition bme.hu. The generation of triethylstannyl radicals, indicative of tin-centered radical intermediates, has been confirmed through techniques such as the "bromobenzene trap" in similar reaction systems bme.hu.
Radical Chain Mechanisms in Hydrostannation Reactions
Hydrostannation, the addition of a tin-hydrogen bond across an unsaturated system, frequently proceeds via radical chain mechanisms, especially when involving this compound and its precursors. Tributyltin hydride (Bu₃SnH) is a widely utilized reagent in organic synthesis, known for its role in radical-mediated transformations such as reductive cleavage, radical dehalogenation, and intramolecular radical cyclization fishersci.cacenmed.com.
The synthesis of vinyltin (B8441512) compounds, including this compound, can be achieved through the hydrostannation of alkynes with tributyltin hydride, often facilitated by the presence of a radical initiator wikipedia.orgucl.ac.ukucl.ac.uk. Azobisisobutyronitrile (AIBN) is a common radical initiator that readily decomposes to generate free radicals wikipedia.org. These AIBN-derived radicals can abstract a hydrogen atom from tributyltin hydride, thereby generating tributyltin radicals, which then propagate the radical chain wikipedia.org.
The mechanism for the hydrostannation of dialkyl acetylenes with stannanes, such as tributyltin hydride, has been demonstrated to follow a completely free radical pathway rsc.orgrsc.org. While radical initiators are commonly employed, hydrostannation reactions can also occur under mild conditions without an external initiator, suggesting that spontaneous homolytic decomposition of the tin hydride can initiate the radical reactions with the substrates ucl.ac.ukucl.ac.uk. The regio- and stereoselectivity of these hydrostannation reactions are typically determined and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy ucl.ac.ukucl.ac.uk. The efficiency and selectivity of hydrostannation can be influenced by reaction parameters; for instance, in molybdenum-catalyzed hydrostannation of alkynes, slow addition of tributyltin hydride can enhance the yield and suppress unwanted radical hydrostannation pathways researchgate.net.
Computational and Theoretical Studies on Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the intricate reactivity of this compound by elucidating reaction pathways and the influence of various factors.
Quantum Mechanical and DFT Calculations of Reaction Pathways
Quantum mechanical and DFT calculations are extensively employed to investigate the reaction pathways and energetic profiles associated with this compound reactivity. Computational modeling using DFT has been instrumental in illustrating the energy barriers for ligand substitution processes involving tributyl(vinyl)tin (B143874) . These calculations provide insights into the transition states and intermediates, offering a detailed understanding of the reaction course.
In the context of Stille coupling reactions, where this compound serves as a key reagent, DFT calculations have been utilized to study the reaction mechanism and confirm the energetic feasibility of these palladium-catalyzed cross-coupling processes researchgate.net. Furthermore, DFT calculations have been shown to be consistent with experimental electrochemical data and can predict low energy requirements for intramolecular cyclization pathways lsu.edu. Time-dependent DFT (TDDFT) has also been applied to calculate oscillator strengths and analyze electronic transitions in related systems, which can involve organotin compounds in their synthesis chemrxiv.orgucf.edu. Beyond specific reactions, quantum mechanical studies, including DFT, are broadly used to analyze the electronic and steric effects that govern the reactivity of transition metal complexes and aid in ligand design acs.orgresearchgate.netacs.org. DFT studies have also contributed to clarifying the mechanisms of C-H activation, highlighting the critical roles of coordination and hydrogen bond interactions in overcoming activation barriers d-nb.info.
Energy Decomposition Analysis and Steric Effects in this compound Reactivity
The steric environment around the tin center significantly influences the reactivity of this compound. The bulky nature of the tributyl groups attached to the tin atom creates steric hindrance, which can reduce the susceptibility of the tin center to nucleophilic attack . Comparative studies with less sterically demanding analogs, such as trimethylvinyltin, have demonstrated that the increased steric bulk of the butyl groups leads to slower reaction kinetics in processes like Stille couplings . Kinetic experiments have quantified this effect, revealing a 3-5 fold reduction in reaction rate attributable to steric factors .
Applications of Tri Butyl Vinyltin in Complex Organic Transformations
Strategic Role as a Vinyl Nucleophile and Anion Equivalent
Tri(butyl)vinyltin functions as a vinyl nucleophile or a vinyl anion equivalent, a property that is central to its application in organic synthesis. thermofisher.ina2bchem.comchemicalbull.comwikipedia.orgottokemi.com This reactivity allows for the introduction of a vinyl group (CH2=CH-) into a wide array of organic substrates. a2bchem.com
Carbon-Carbon Bond Formation via Vinyl Group Introduction
The ability of this compound to act as a vinylating agent is fundamental to its role in forming new carbon-carbon bonds. a2bchem.com This process is essential for the assembly of more complex molecules from simpler precursors. The vinyl group can be transferred to various electrophilic partners, including organic halides and triflates, leading to the formation of a new C-C bond and the desired vinylated product. This method is valued for its efficiency and compatibility with a range of functional groups. a2bchem.com
Synthetic Utility in Palladium-Mediated Cross-Coupling Reactions
The synthetic potential of this compound is most prominently realized in palladium-catalyzed cross-coupling reactions. a2bchem.com These reactions, which form a cornerstone of modern organic chemistry, enable the precise and efficient formation of carbon-carbon bonds. numberanalytics.com this compound is a key reagent in this context, serving as the organometallic component that delivers the vinyl group to an organic halide or pseudohalide in the presence of a palladium catalyst. numberanalytics.comjk-sci.com The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. numberanalytics.comwikipedia.orgnrochemistry.com
Stille Coupling in the Synthesis of Advanced Organic Scaffolds
The Stille reaction, a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide, is a powerful tool for constructing complex organic molecules. wikipedia.orglibretexts.org this compound is a frequently employed reagent in this reaction due to its stability and the efficient transfer of its vinyl group. wikipedia.orgwikipedia.org
Synthesis of Stereodefined α,β-Unsaturated Ketones and Other Alkenones
The Stille coupling with this compound provides a reliable method for the synthesis of α,β-unsaturated ketones. This is typically achieved by coupling an acyl chloride with this compound. wikipedia.org This reaction is significant as α,β-unsaturated ketones are important building blocks in organic synthesis. For instance, the reaction of acyl chlorides with organotin reagents can produce ketones in good yields. wikipedia.org Furthermore, the coupling of vinyl triflates with organostannanes can also yield α,β-unsaturated ketones. Research has also demonstrated the synthesis of 2-substituted (E)-2-alkenones and 2-methyl-2-cycloalkenones using organotin compounds. sigmaaldrich.com
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Acyl Chloride | This compound | α,β-Unsaturated Ketone | wikipedia.org |
| Vinyl Triflate | This compound | α,β-Unsaturated Ketone | |
| 2-Bromobenzyl Bromides | Tributylallylstannane | 2-Bromobenzyl β,γ-unsaturated ketones | nih.gov |
Construction of Conjugated Polymer Systems (e.g., Poly(1,4-phenylene-vinylenes))
This compound plays a crucial role in the synthesis of conjugated polymers, which are materials with interesting electronic and optical properties. A notable example is the synthesis of poly(1,4-phenylene-vinylenes) (PPVs). These polymers are often prepared through Stille polycondensation, where a dihalide monomer is coupled with a distannane monomer. wiley-vch.de In one study, this compound was reacted with dialkoxy and dialkyl substituted 1,4-dihalobenzenes using a palladium catalyst to efficiently introduce multiple vinyl groups into the polymer backbone. This approach allows for the creation of polymers with tailored properties for applications in organic electronics. wiley-vch.de
| Monomer 1 | Monomer 2 | Polymer Type | Application | Reference |
| Dialkoxy/dialkyl substituted 1,4-dihalobenzene | This compound | Poly(1,4-phenylene-vinylene) (PPV) | Optoelectronics, Photovoltaics | |
| 4,4′-diiodoazobenzene | Bis(trimethylstannyl)-substituted heteroaromatics | Poly(phenylene)-based polymers | Materials with extended main-chain conjugation | researchgate.net |
Application in the Synthesis of Heterocyclic and Biologically Relevant Compounds (e.g., Indoles, Steroids)
The versatility of this compound extends to the synthesis of complex and biologically important molecules, including heterocyclic compounds and steroids.
Indoles: The Stille reaction has been successfully applied to the synthesis of vinylindoles. nih.govbeilstein-journals.org For example, a Stille reaction on a solid support using this compound has been shown to produce vinylindoles in moderate yields and good purity. nih.govbeilstein-journals.org In one instance, dimethyl 7-vinylindole-2,3-dicarboxylate was synthesized with a 71% yield.
Steroids: this compound has been utilized in the synthesis of steroid derivatives. sigmaaldrich.comgoogle.com For example, it has been used in the palladium-catalyzed coupling reactions of various steroid derivatives possessing iodo- and bromo-alkenyl moieties. sigmaaldrich.com In one documented procedure, this compound was reacted with a steroid derivative in the presence of a palladium catalyst to synthesize a novel steroid payload for antibody-drug conjugates (ADCs). google.com While some studies have explored the effects of tributyltin on steroid biosynthesis, its direct application in the total synthesis of complex steroids via Stille coupling is an area of ongoing research. nih.govuni-muenchen.deuwaterloo.ca
| Target Compound Class | Specific Example | Key Reagents | Reference |
| Indoles | Dimethyl 7-vinylindole-2,3-dicarboxylate | This compound, Palladium catalyst | |
| Indoles | Vinylindoles on solid support | This compound, Palladium catalyst | nih.govbeilstein-journals.org |
| Steroids | Steroid-linker conjugates | This compound, Palladium catalyst | google.com |
| Steroids | Modified steroid derivatives | This compound, Palladium catalyst | sigmaaldrich.com |
Palladium-Catalyzed Ring Expansion Reactions
This compound serves as a key reagent in sophisticated cascade reactions catalyzed by palladium, most notably in ring expansion processes. A significant example is the palladium-catalyzed ring expansion of (Z)-1-(1,3-butadienyl)cyclobutanols with aryl iodides. This reaction proceeds in a stereospecific manner to create (Z)-2-(3-aryl-1-propenyl)cyclopentanones. sigmaaldrich.com The transformation is a novel type of cascade ring expansion process. sigmaaldrich.com In this sequence, tributylvinyltin acts as the vinyl source for a crucial cross-coupling step within the catalytic cycle. The reaction likely begins with the oxidative addition of the aryl iodide to a Pd(0) complex, followed by a series of steps involving the cyclobutanol (B46151) and the dienyl moiety, culminating in the expansion of the four-membered ring to a five-membered ring.
Table 1: Examples of Palladium-Catalyzed Ring Expansion
| Substrate | Aryl Iodide | Catalyst | Product | Yield |
|---|---|---|---|---|
| (Z)-1-(1,3-butadienyl)cyclobutanol | Iodobenzene | Pd(PPh₃)₄ | (Z)-2-(3-phenyl-1-propenyl)cyclopentanone | - |
| (Z)-1-(1,3-butadienyl)cyclobutanol | 4-Iodotoluene | Pd(PPh₃)₄ | (Z)-2-(3-(p-tolyl)-1-propenyl)cyclopentanone | - |
| (Z)-1-(1,3-butadienyl)cyclobutanol | 4-Iodoanisole | Pd(PPh₃)₄ | (Z)-2-(3-(4-methoxyphenyl)-1-propenyl)cyclopentanone | - |
Note: Yields are not specified in the available literature abstracts. The reaction utilizes tributylvinyltin as a key reagent in the cascade.
Radical Chemistry Applications
While organotin compounds like tributyltin hydride are staples in generating radicals for cyclization, the direct use of this compound in radical cycloisomerization is less common. pharmacy180.comoup.com Its primary role in radical chemistry is typically as a vinyl group donor in intermolecular additions. thieme-connect.de
Free Radical Cycloisomerization for Carbocycle Synthesis
The application of this compound in free radical cycloisomerization reactions for carbocycle synthesis is not extensively documented in scientific literature. Radical cyclizations are powerful methods for forming rings, often initiated by the abstraction of a halogen atom from an unsaturated alkyl halide by a trialkyltin radical. pharmacy180.comnumberanalytics.com The resulting carbon-centered radical can then cyclize onto a tethered alkene or alkyne. pharmacy180.com However, these processes typically use tin hydrides as the radical chain carrier rather than incorporating a vinyl group from a vinyltin (B8441512) reagent during the cyclization. pharmacy180.combbhegdecollege.com More contemporary methods are also exploring metal-free or alternative metal-catalyzed cascade radical cyclizations to construct polycyclic molecules. nih.govnih.govresearchgate.net
Asymmetric Synthesis of Aminocyclopentitols
This compound is implicated in the stereocontrolled synthesis of aminocyclopentitols, which are important compounds, with some isomers showing potent inhibition of enzymes like fucosidase and glycosidase. researchgate.net A key strategy involves the use of organostannanes in palladium-catalyzed cross-coupling reactions. In one synthetic route, a precursor to aminocyclopentitols was prepared through the stereospecific addition of tributylstannyllithium to a chiral N-tert-butanesulfinyl-arabinofuranosylamine. researchgate.net The resulting stannylated intermediate then undergoes a stereoretentive Migita-Kosugi-Stille cross-coupling reaction. This sequence, followed by reduction and an activation-cyclization strategy, successfully yields aminocyclopentitol derivatives. researchgate.net This highlights the utility of organostannane chemistry in building complex and stereochemically rich bioactive molecules.
Diverse Synthetic Applications
This compound is a widely recognized reagent for introducing a vinyl group into various organic molecules through palladium-catalyzed cross-coupling reactions. Current time information in Bangalore, IN.caltech.edulibretexts.org
Preparation of Allyl and Benzyl (B1604629) Ethers
Although numerous chemical suppliers list the use of this compound as a reagent for the palladium-catalyzed synthesis of allyl and benzyl ethers, specific examples and detailed research findings in primary scientific literature are scarce. sigmaaldrich.comresearchgate.netCurrent time information in Bangalore, IN. The synthesis of allylic ethers is a significant area of research, with various palladium-catalyzed methods being developed. frontiersin.orgnih.govresearchgate.netnih.govnih.govrsc.org For instance, palladium-catalyzed decarboxylative reactions of phenols with vinyl ethylene (B1197577) carbonate have been established to produce allylic aryl ethers. frontiersin.orgnih.gov Another approach involves the palladium-catalyzed coupling of allylic acetates with aryl- and vinylstannanes, which proceeds via inversion of stereochemistry to form C-C bonds, not the C-O bonds of ethers. organic-chemistry.org While the direct C-O bond formation for ethers using this compound is not well-documented, its utility in related palladium-catalyzed C-C bond-forming reactions is firmly established.
Vinylation of Bromoacetylene and Bromoaromatics
One of the most robust and widely used applications of this compound is in the Stille cross-coupling reaction to form new carbon-carbon bonds. libretexts.orgorganic-chemistry.org It serves as an effective vinyl nucleophile for the vinylation of sp²- and sp-hybridized carbon centers, such as those in bromoaromatics and bromoacetylene. researchgate.netCurrent time information in Bangalore, IN. The reaction is tolerant of a wide variety of functional groups and generally proceeds with retention of the vinyl group's stereochemistry. organic-chemistry.orgresearchgate.net
The palladium-catalyzed coupling of this compound with bromoaromatics provides a direct route to substituted styrenes. acs.org The reaction typically employs a Pd(0) catalyst, such as Pd(PPh₃)₄, and can be accelerated by the addition of copper(I) salts, particularly for sterically hindered substrates. caltech.eduorgsyn.org This methodology has been applied to the synthesis of complex molecules, including indole (B1671886) derivatives. acs.org
The vinylation of bromoalkynes, such as bromoacetylene, with vinylstannanes is also a viable transformation under Stille conditions, yielding valuable enyne products. Copper(I) has been shown to mediate the intramolecular coupling of vinylstannanes and vinyl halides to produce cyclic 1,3-dienes stereospecifically. acs.org
Table 2: Representative Conditions for Stille Vinylation of Bromoaromatics
| Bromoaromatic | Catalyst / Additives | Solvent | Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|---|
| 2-Bromo-3-nitro-phenol triflate | Pd(PPh₃)₄ | Toluene (B28343) | Reflux | 2-Vinyl-3-nitrophenol triflate | 91% | acs.org |
| 2-Bromoaniline derivative | Pd(PPh₃)₄ | Dioxane | Reflux | 2-Vinylaniline derivative | 85% | acs.org |
| Iodobenzene | Pd₂(dba)₃, AsPh₃, CuI | DMF | 60°C | Styrene | 55% | bbhegdecollege.com |
Solid-Phase Organic Synthesis with Supported Vinyltin Reagents
The integration of organotin reagents, including vinylstannanes derived from this compound, with solid-phase synthesis methodologies represents a significant advancement in streamlining complex organic transformations. This approach addresses a primary drawback of traditional Stille coupling reactions: the challenge of removing toxic organotin byproducts from the desired products. researchgate.net By immobilizing the vinyltin moiety onto a solid support, the purification process is simplified to a mere filtration step, and the potential for recycling the expensive and hazardous reagent is enhanced. researchgate.netd-nb.info
The strategy of using polymer-supported organotin reagents has been explored to facilitate the synthesis of complex molecules. ikm.org.my In this context, the vinyltin group, which is structurally analogous to the vinyl group in this compound, is covalently attached to a polymer backbone, often through a suitable linker. This polymer-supported reagent can then participate in palladium-catalyzed cross-coupling reactions with various organic electrophiles in the solution phase.
One of the most prominent applications of supported vinyltin reagents is in the Stille cross-coupling reaction. ikm.org.myacs.org This reaction is a powerful tool for constructing carbon-carbon bonds. sigmaaldrich.com The general mechanism involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetallation with the polymer-supported vinyltin reagent and subsequent reductive elimination to yield the coupled product and the polymer-bound tin byproduct. ikm.org.my
The development of solid-supported tin reagents extends beyond simple vinyltins. For example, polymer-supported dialkyltin chlorides have been employed in catalytic Stille cycles, highlighting the broader utility of immobilizing tin reagents to minimize waste and simplify product isolation. msu.edu Furthermore, methodologies involving a catalytic amount of an organotin reagent with in situ recycling have been developed to reduce tin waste, a principle that aligns with the goals of solid-phase synthesis. researchgate.net
The table below summarizes representative examples of Stille cross-coupling reactions utilizing the concept of solid-supported reagents, showcasing the types of supports and reaction partners involved.
| Supported Reagent Type | Solid Support | Reaction Partner (Electrophile) | Reaction Type | Key Finding | Reference |
| Polymer-supported vinyltin | Polystyrene | Aryl Halide | Stille Cross-Coupling | Effective for the preparation of dienes on a solid support. | |
| Polymer-supported organotin | Not specified | Not specified | Catalytic Stille Reaction | Demonstrates the utility of polymer-supported organotin reagents. | ikm.org.my |
| Polymer-supported dialkyltin chlorides | Not specified | Not specified | Catalytic Stille Cycle | Addresses the issue of tin residue removal. | msu.edu |
| Organotin reagents (in solution) | Oligo affinity support polystyrene (OAS PS) | Iodinated DNA strands | On-Solid Support Stille Coupling | Organotin reagents showed better optimization for on-support synthesis of DNA conjugates compared to organoboron reagents. | acs.org |
This solid-phase approach offers significant advantages for creating libraries of compounds in drug discovery and for the synthesis of complex natural products, where purification can be a major bottleneck. d-nb.infowikipedia.org While the development of solid-phase routes requires initial optimization, the benefits of simplified purification and the potential for automation often outweigh these initial efforts. d-nb.info
Tri Butyl Vinyltin in Catalysis and Advanced Materials Research
Catalytic Functions in Polymer Science
In polymer science, Tri(butyl)vinyltin is recognized for its utility in controlling polymerization processes and serving as a building block for functional polymers. smolecule.com
Chain Transfer Agent Activity in Radical Polymerization
Precursor for the Development of Vinyl-Containing Polymeric Materials
This compound serves as a valuable precursor for introducing vinyl moieties into various organic molecules, making it essential for the development of vinyl-containing polymeric materials. smolecule.com It is widely utilized as a source of vinyl anions in organic synthesis. smolecule.com A prominent application is in palladium-catalyzed Stille coupling reactions, where it facilitates the formation of carbon-carbon bonds by reacting with organic halides or vinyl triflates. smolecule.comottokemi.comfishersci.co.ukwiley-vch.deresearchgate.netsigmaaldrich.com This reactivity is particularly attractive for synthesizing conjugated polymers, such as poly(1,4-phenylene-vinylenes) (PPVs), which are important for optoelectronic devices and organic electronics. wiley-vch.de The vinyl group on this compound allows it to participate in subsequent polymerization processes, enabling the creation of polymers with specific functionalities for applications in electronics and coatings. smolecule.com
Research into Thin Film Deposition Chemistry
The compound has been investigated for its potential in thin film deposition processes, owing to its ability to form stable films. americanelements.com
Chemical Principles of Stable Film Formation for Electronic Applications
This compound finds application in the field of thin film deposition, particularly for electronic applications. americanelements.com It has been employed as a tin precursor in metal-organic chemical vapor deposition (MOCVD) for the epitaxial growth of GeSn layers. researchgate.net Organotin complexes, including this compound, are recognized as molecular materials for various electronic applications such as photoresists, optoelectronics, memory devices, and transistors. researchgate.net Its stability under specific conditions, such as ultraviolet (EUV) irradiation, makes it relevant in advanced photoresist technologies crucial for semiconductor manufacturing. The characteristics of the resulting films, including their density, can be influenced by the ligands present during exposure and by ambient conditions during the deposition process. researchgate.net Metal-oxide-based photoresists derived from such precursors are known for their high etch resistivity, which is advantageous for transferring patterns into underlying layers during fabrication. researchgate.net
Immobilized and Supported Organotin Reagents
The development of immobilized and supported organotin reagents, including those derived from this compound, is an active area of research aimed at enhancing synthetic efficiency and facilitating product separation. researchgate.netresearchgate.net
Development of Polymer-Supported Vinyltins for Enhanced Synthesis and Separation
To address challenges associated with the handling and separation of organotin byproducts, polymer-supported vinyltins have been developed. researchgate.netresearchgate.net These reagents, grafted to insoluble cross-linked polystyrene matrices, have been prepared using methods such as hydrostannylation of alkynes, transmetallation of tin halides with organomagnesium or organozinc reagents, and substitution reactions. researchgate.net A key advantage of using polymer-supported organotin reagents in reactions like the Stille cross-coupling is the significant reduction in tin contamination in the final products, as the immobilized reagent can be easily separated and reused. researchgate.netresearchgate.net Studies have shown that these supported vinyltins exhibit comparable reactivity and stereoselectivity to their homogeneous tributyltin analogues, while offering the benefit of simplified workup procedures and improved sustainability in synthesis. researchgate.netresearchgate.net
Advantages of Heterogeneous this compound Systems in Catalytic Cycles
Organotin compounds, including this compound, are recognized for their diverse applications as catalysts in various chemical transformations, such as esterification, transesterification, siloxane, and urethane (B1682113) forming reactions. americanelements.comnih.gov While homogeneous organotin catalysts are highly effective, their widespread industrial application is often hindered by significant drawbacks, primarily the difficulty in separating the catalyst from the reaction products. americanelements.com This separation challenge frequently leads to catalyst loss, increased purification costs, and undesirable tin contamination in the final product. americanelements.com The transition to heterogeneous catalytic systems offers a compelling solution to these limitations, providing a range of advantages that enhance efficiency, sustainability, and economic viability in catalytic cycles.
The heterogenization of organotin compounds, such as by chemically bonding them to solid supports like inorganic oxides (e.g., silica), transforms them into a distinct phase from the reactants and products. americanelements.com This phase difference is the cornerstone of the benefits observed in heterogeneous this compound systems, or more broadly, heterogenized organotin catalysts.
Key Advantages of Heterogeneous this compound Systems (and Heterogenized Organotin Catalysts):
Ease of Separation and Reusability: One of the most significant advantages of heterogeneous catalysts is their facile separation from the reaction mixture. americanelements.comnih.govnih.govfishersci.fifishersci.noaxiomchem.comnih.gov Unlike homogeneous catalysts that are dissolved in the same phase as the reactants, solid heterogeneous catalysts can be easily recovered through simple physical methods such as filtration or decantation. nih.govfishersci.fi This ease of separation allows for the efficient recovery and reuse of the catalyst over multiple reaction cycles, substantially reducing operational costs and minimizing catalyst waste. nih.govfishersci.fifishersci.noaxiomchem.comnih.gov For instance, heterogenized organotin systems on silica (B1680970) supports have demonstrated sustained catalytic activity even after numerous reaction cycles, with some systems remaining active for up to 10 cycles over 20 hours. nih.gov
Enhanced Stability and Robustness: Heterogeneous catalysts, especially those supported on inorganic materials like silica, alumina, titania, or zirconia, exhibit high mechanical and thermal stability across a broad range of processing conditions. americanelements.comnih.govfishersci.fifishersci.noaxiomchem.com Inorganic supports possess rigid structures that offer greater control over porosity and diffusional characteristics, and they are generally unaffected by harsh process conditions, including high temperatures (e.g., exceeding 200°C for esterification reactions). americanelements.comnih.gov This inherent stability allows these catalysts to maintain their activity and structural integrity over prolonged periods, even under demanding industrial environments.
Suitability for Continuous Processes: The solid nature and ease of recovery of heterogeneous catalysts make them ideal for implementation in continuous flow reactors, which are highly desirable in industrial chemical production due to their efficiency and scalability. americanelements.comfishersci.no This contrasts sharply with homogeneous systems, which are often limited to batch processes due to the challenges of continuous catalyst recovery. The ability to operate continuously further enhances the economic desirability and productivity of processes utilizing heterogeneous this compound systems. fishersci.no
Detailed Research Findings and Comparative Data:
While specific detailed performance data for heterogeneous this compound itself acting as the primary catalyst in a catalytic cycle is not widely detailed in the provided snippets, the general advantages of heterogenizing organotin compounds are well-established. Research on similar heterogenized organotin catalysts, such as n-Bu3Sn(OMe) and n-Bu2Sn(OMe)2 anchored on silica, provides strong evidence for the benefits of this approach. These systems maintained activity over extended periods and multiple cycles, highlighting the practical advantages of heterogenization. nih.gov
The following table summarizes the general comparative advantages of heterogeneous catalytic systems over homogeneous ones, which are directly applicable to the benefits of heterogenizing organotin compounds like this compound:
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Phase | Same phase as reactants/products (typically liquid) | Different phase from reactants/products (typically solid) |
| Separation & Recovery | Challenging and costly; often requires complex steps. americanelements.comnih.gov | Easy separation (filtration, decantation); readily reusable. americanelements.comnih.govfishersci.fifishersci.noaxiomchem.comnih.gov |
| Catalyst Reuse | Limited or difficult. americanelements.comfishersci.fi | High potential for multiple cycles and long-term use. nih.govnih.govfishersci.fifishersci.noaxiomchem.comnih.gov |
| Product Purity | Higher risk of catalyst contamination. americanelements.com | Lower risk of catalyst contamination in products. americanelements.comfishersci.fi |
| Stability | Can be less stable under harsh conditions. americanelements.com | High mechanical and thermal stability; robust operation. americanelements.comnih.govfishersci.fifishersci.noaxiomchem.com |
| Process Type | Often limited to batch processes. fishersci.no | Suitable for continuous flow processes. americanelements.comfishersci.no |
| Environmental Impact | Can generate more waste and purification challenges. fishersci.fi | More eco-friendly due to recyclability and reduced waste. fishersci.fi |
| Operational Costs | Higher due to catalyst loss and separation. nih.gov | Lower due to catalyst reuse and simpler separation. nih.govfishersci.finih.gov |
Comparative Studies and Future Research Directions in Tri Butyl Vinyltin Chemistry
Emerging Trends in Organotin Chemistry Relevant to Tri(butyl)vinyltin
Investigations into Vinyl-Hydrogen Exchange Phenomena
Investigations into the reactivity of vinyltin (B8441512) compounds have revealed instances of vinyl-hydrogen exchange, a phenomenon crucial for understanding the mechanistic pathways in organometallic transformations. One notable study demonstrated evidence of vinyl-hydrogen exchange during the reaction of tri-n-butyltin hydride with triethylvinyltin. When these compounds were heated at 90°C, the resulting product mixture included tri-n-butyltin hydride, tri-n-butylvinyltin, triethyltin (B1234975) hydride, and 1,2-bis(tri-n-butyltin)ethane. This suggests a complex interplay of exchange and addition reactions.
Furthermore, observations of vinyl-hydrogen exchange have been made in the context of perfluorovinyltin compounds. For instance, under ultraviolet (UV) irradiation at 25°C, partial vinyl-hydrogen exchange was observed when dimethyl bis(perfluorovinyl)tin reacted with dimethyltin (B1205294) dihydride, accompanied by reduction, leading to the formation of partially fluorinated vinyltin compounds. While the direct addition to the vinyl C=C bond in vinyltin compounds is not always straightforward, these instances highlight the potential for hydrogen migration and exchange within such systems, often influenced by reaction conditions like temperature and irradiation.
Table 1: Observed Vinyl-Hydrogen Exchange Reactions
| Reactants | Conditions | Key Products Indicating Exchange | Reference |
| Tri-n-butyltin hydride + Triethylvinyltin | 90°C | Tri-n-butylvinyltin, Triethyltin hydride, 1,2-bis(tri-n-butyltin)ethane | |
| Dimethyl bis(perfluorovinyl)tin + Dimethyltin dihydride | 25°C, Ultraviolet irradiation (UV) | Partially fluorinated vinyltin compounds (with reduction) |
Prospective Research Areas and Unexplored Reactivity of this compound
This compound, despite its established role in Stille coupling reactions, presents numerous avenues for prospective research and the exploration of its unexplored reactivity. Its unique structural features, particularly the readily transferable vinyl group and the tunable electronic and steric properties imparted by the tributyltin moiety, offer significant potential for advanced chemical transformations.
One promising area involves the development of novel catalytic systems beyond the widely used palladium catalysis. Investigations into alternative transition metals (e.g., nickel, copper) or even metal-free catalytic pathways could unlock new synthetic methodologies, potentially offering more sustainable and cost-effective routes for vinyl group incorporation.
The stereoselective transformation of the vinyl group represents another critical research direction. Exploring reactions that enable the formation of enantioenriched or diastereoselective products, such as asymmetric hydrostannylation, carbostannylation, or cycloaddition reactions involving the vinyl moiety, could significantly expand its utility in synthesizing complex chiral molecules.
Further research could focus on the advanced functionalization of the vinyl group while it remains attached to the tributyltin scaffold. This includes exploring its participation in various organic reactions, such as metathesis, polymerization with precise control over polymer architecture, or cascade reactions where the vinyl group acts as a key intermediate for subsequent transformations.
In material science, the compound's role in advanced photoresist technologies warrants deeper investigation. Its stability under ultraviolet (EUV) irradiation, where Sn-butyl bonds cleave more rapidly than Sn-vinyl bonds, allows for controlled aggregation of Sn(II) species, which is critical for high-resolution patterning in semiconductor manufacturing ereztech.com. Further studies could optimize this differential stability for next-generation lithography.
Detailed mechanistic studies , combining experimental kinetics with computational modeling (e.g., Density Functional Theory), are essential to fully elucidate the influence of the steric bulk and electronic properties of the butyl groups on the reaction kinetics and selectivity of this compound in various transformations ereztech.com. Understanding these subtle effects could guide the design of more efficient and selective reactions.
Finally, while radical reactions involving organotin hydrides are known, the exploration of specific, less-charted radical pathways involving this compound could lead to new synthetic strategies, particularly in areas like polymer chemistry or the synthesis of complex natural products fishersci.co.ukatamanchemicals.com. Comparative studies with emerging, less toxic vinyl transfer agents could also highlight the unique advantages or limitations of this compound, guiding future reagent design.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Tri(butyl)vinyltin, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves transmetallation or alkylation of tin precursors. For example, vinylation of tributyltin chloride with vinyl Grignard reagents under inert atmospheres (e.g., argon) at low temperatures (−78°C to 0°C) can yield this compound. Optimization includes controlling stoichiometry (1:1.2 molar ratio of tin precursor to vinylating agent) and reaction time (2–4 hours). Purification via fractional distillation under reduced pressure (e.g., 10⁻³ Torr) minimizes side products . Yields improve with rigorous exclusion of moisture and oxygen, as tin reagents are moisture-sensitive.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is critical for structural confirmation. The ¹¹⁹Sn NMR chemical shift for this compound typically appears near −10 to −30 ppm, distinguishing it from other organotin species. Infrared (IR) spectroscopy identifies Sn–C stretching vibrations (~500–600 cm⁻¹) and vinyl C=C stretches (~1600 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., [M]⁺ at m/z 316) and fragmentation patterns. X-ray crystallography, though less common due to volatility, confirms bond angles and steric effects .
Q. How does this compound’s stability vary under different storage conditions, and what precautions are necessary?
- Methodological Answer : The compound is thermally stable below 100°C but degrades upon prolonged exposure to light or oxygen. Storage in amber glass under inert gas (argon/nitrogen) at −20°C is recommended. Stability tests via TGA (thermogravimetric analysis) show <5% mass loss at 80°C over 24 hours. Decomposition products (e.g., tributyltin oxide) can be monitored using GC-MS .
Advanced Research Questions
Q. How does the steric bulk of the butyl groups influence the reactivity and stability of this compound in organometallic reactions?
- Methodological Answer : The bulky tributyl groups create steric hindrance, reducing nucleophilic attack at the tin center. Comparative studies with less hindered analogs (e.g., trimethylvinyltin) show slower reaction kinetics in Stille couplings. Kinetic experiments (e.g., monitoring reaction rates via in-situ ¹H NMR) reveal a 3–5× rate reduction due to steric effects. Computational modeling (DFT) further illustrates energy barriers for ligand substitution .
Q. What are the mechanisms underlying the photolytic decomposition of this compound under EUV irradiation, and how do experimental parameters affect decomposition pathways?
- Methodological Answer : Under EUV light (13.5 nm), Sn–C (butyl) bonds cleave preferentially over Sn–vinyl bonds, generating Sn(II) intermediates that aggregate into Sn–O–Sn networks. Time-resolved XPS (X-ray photoelectron spectroscopy) at doses of 30–150 mJ cm⁻² shows sequential cleavage: Sn–butyl bonds break first (30–60 mJ cm⁻²), followed by Sn–O₂CBut and Sn–vinyl bonds (90–150 mJ cm⁻²). Radical scavengers (e.g., TEMPO) suppress secondary reactions, confirming a radical-mediated pathway .
Q. How can conflicting data on this compound’s thermal stability be resolved across studies?
- Methodological Answer : Discrepancies arise from differences in purity, analytical methods, and environmental controls. For example, TGA under nitrogen vs. air shows 50°C variation in decomposition onset. Systematic studies using standardized protocols (e.g., ASTM E2550) and impurity profiling (via HPLC) are recommended. Cross-lab reproducibility tests with shared samples can isolate methodological variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
